molecular formula C17H17N3O4S B10992928 ethyl 2-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10992928
M. Wt: 359.4 g/mol
InChI Key: YWIQPXHDAKEKKA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .

The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, followed by esterification to introduce the ethyl ester group. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Alcohol derivatives

    Substitution: Thiazole derivatives with various substituents

Scientific Research Applications

Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling. The thiazole ring can interact with metal ions and proteins, potentially inhibiting their function. Together, these interactions can lead to the modulation of cellular processes and the exertion of biological effects.

Comparison with Similar Compounds

Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also exhibit biological activities.

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole, which are used in various chemical and biological applications.

The uniqueness of ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate lies in its combination of the indole and thiazole moieties, which can provide synergistic effects and enhance its biological activities.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[[2-(1-methylindol-4-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-3-23-16(22)12-10-25-17(18-12)19-15(21)9-24-14-6-4-5-13-11(14)7-8-20(13)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,21)

InChI Key

YWIQPXHDAKEKKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC3=C2C=CN3C

Origin of Product

United States

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